![molecular formula C7H12N2S B14445762 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile CAS No. 75985-38-5](/img/structure/B14445762.png)
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom The presence of the aziridine ring imparts significant strain energy, making this compound highly reactive
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile typically involves the formation of the aziridine ring through cyclization reactions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods: Industrial production of aziridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of solid acid catalysts like Montmorillonite K-10 can enhance the efficiency and selectivity of the reactions .
化学反応の分析
Types of Reactions: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfanyl group.
Ring-Opening Reactions: The high strain energy of the aziridine ring makes it susceptible to ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols .
科学的研究の応用
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile involves its high reactivity due to the strain energy of the aziridine ring. This strain energy facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . The compound can target thiol groups in proteins, making it useful in studying protein interactions and enzyme mechanisms .
類似化合物との比較
Aziridine-2-carboxamide: Known for its low toxicity and use as an anticancer agent.
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): Used as a crosslinker in polymer chemistry.
Uniqueness: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is unique due to the presence of both a nitrile group and a methylsulfanyl group, which influence its reactivity and potential applications. The combination of these functional groups with the aziridine ring makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
75985-38-5 |
|---|---|
分子式 |
C7H12N2S |
分子量 |
156.25 g/mol |
IUPAC名 |
1-(3-methylsulfanylpropyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2S/c1-10-4-2-3-9-6-7(9)5-8/h7H,2-4,6H2,1H3 |
InChIキー |
DXEFILDXSFLEIC-UHFFFAOYSA-N |
正規SMILES |
CSCCCN1CC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


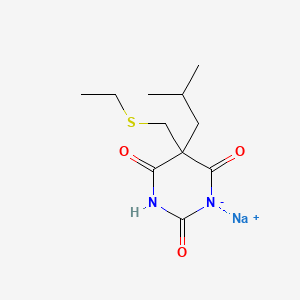
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
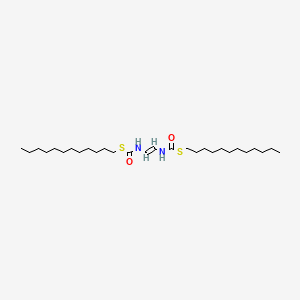
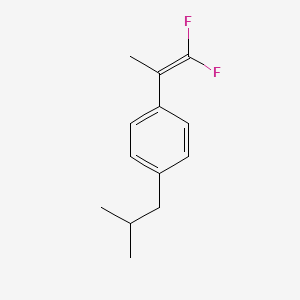
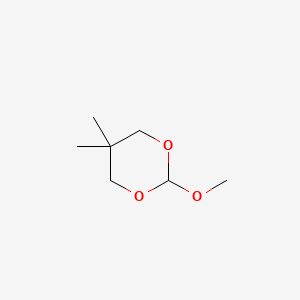
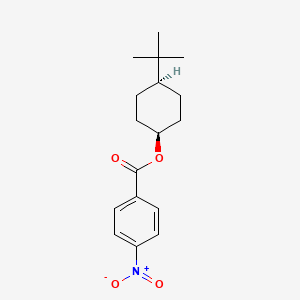

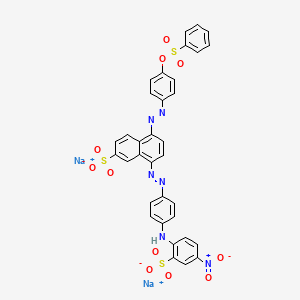
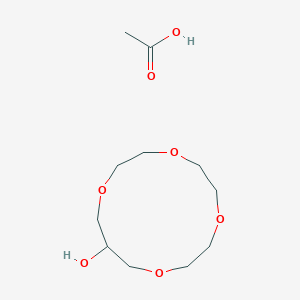
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
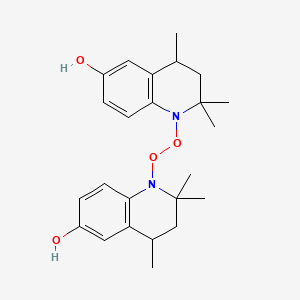
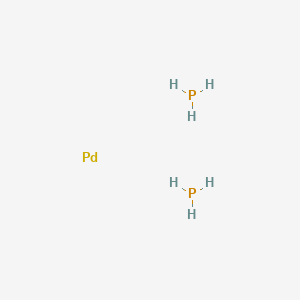
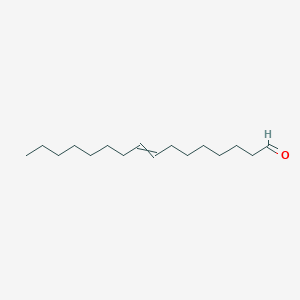
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
